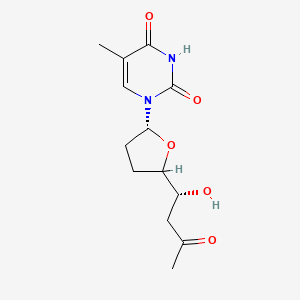

5C'-CH3COCH2-dT

Description

The compound 5C'-CH3COCH2-dT (full systematic name: 5'-deoxy-5'-(3-oxobutyl)thymidine) is a modified nucleoside derivative. Structurally, it features a thymidine base linked to a deoxyribose sugar moiety, with a 3-oxobutyl group substituted at the 5' carbon position. This modification introduces a ketone-containing side chain, which alters the compound’s electronic and steric properties compared to unmodified thymidine.

Properties

CAS No. |

131177-29-2 |

|---|---|

Molecular Formula |

C13H18N2O5 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

1-[(2R)-5-[(1R)-1-hydroxy-3-oxobutyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C13H18N2O5/c1-7-6-15(13(19)14-12(7)18)11-4-3-10(20-11)9(17)5-8(2)16/h6,9-11,17H,3-5H2,1-2H3,(H,14,18,19)/t9-,10?,11-/m1/s1 |

InChI Key |

IXFWZOJGLVJGFH-GLYLRITDSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CCC(O2)[C@@H](CC(=O)C)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCC(O2)C(CC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5C’-CH3COCH2-dT typically involves the acetylation of 2’-deoxyuridine. One common method is to react 2’-deoxyuridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation at the 5’ position.

Industrial Production Methods

In an industrial setting, the production of 5C’-CH3COCH2-dT can be scaled up using similar acetylation reactions. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5C’-CH3COCH2-dT can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The acetyl group can be reduced to form alcohols.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5C’-CH3COCH2-dT has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of modified nucleic acids and other complex molecules.

Biology: Employed in studies of DNA-protein interactions and as a probe for investigating nucleic acid structures.

Industry: Used in the production of nucleic acid-based materials and as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 5C’-CH3COCH2-dT involves its incorporation into nucleic acids, where it can affect the stability and function of DNA or RNA. The acetyl group at the 5’ position can influence the binding of proteins to nucleic acids and alter the overall conformation of the nucleic acid strand. This can lead to changes in gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5C'-CH3COCH2-dT , we compare it with two structurally analogous compounds: 5C'-CH2COCH3-dT (5'-deoxy-5'-(2-oxopropyl)thymidine) and 5C'-CH2CH2CO-dT (5'-deoxy-5'-(3-oxopropyl)thymidine). These compounds differ in the length and branching of their side chains, which influence their chemical behavior and biological activity.

Table 1: Structural and Functional Comparison

Key Findings:

Steric Effects : The branched 3-oxobutyl group in 5C'-CH3COCH2-dT increases steric hindrance compared to linear side chains in the analogs. This reduces its enzymatic degradation rate compared to 5C'-CH2CH2CO-dT but makes it less stable than 5C'-CH2COCH3-dT .

Hydrophobicity : The higher LogP of 5C'-CH2COCH3-dT correlates with its enhanced cellular uptake, likely due to improved membrane permeability. In contrast, 5C'-CH3COCH2-dT balances moderate hydrophobicity with solubility, making it more versatile in aqueous formulations .

Functional Versatility: The ketone group in 5C'-CH3COCH2-dT allows for site-specific conjugation (e.g., with fluorescent tags or targeting ligands), a feature shared with 5C'-CH2CH2CO-dT but absent in non-ketone-modified analogs .

Research Implications

While 5C'-CH3COCH2-dT shows intermediate stability and uptake compared to its analogs, its branched side chain offers unique advantages in applications requiring controlled release or reduced off-target interactions. Further studies are needed to optimize its pharmacokinetic profile for in vivo therapeutic use.

Limitations of Current Evidence

The provided sources lack experimental details (e.g., NMR/X-ray data) to confirm structural assignments or mechanistic insights into the observed differences. Additional peer-reviewed studies from journals like Nucleic Acids Research or Organic & Biomolecular Chemistry would strengthen these comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.